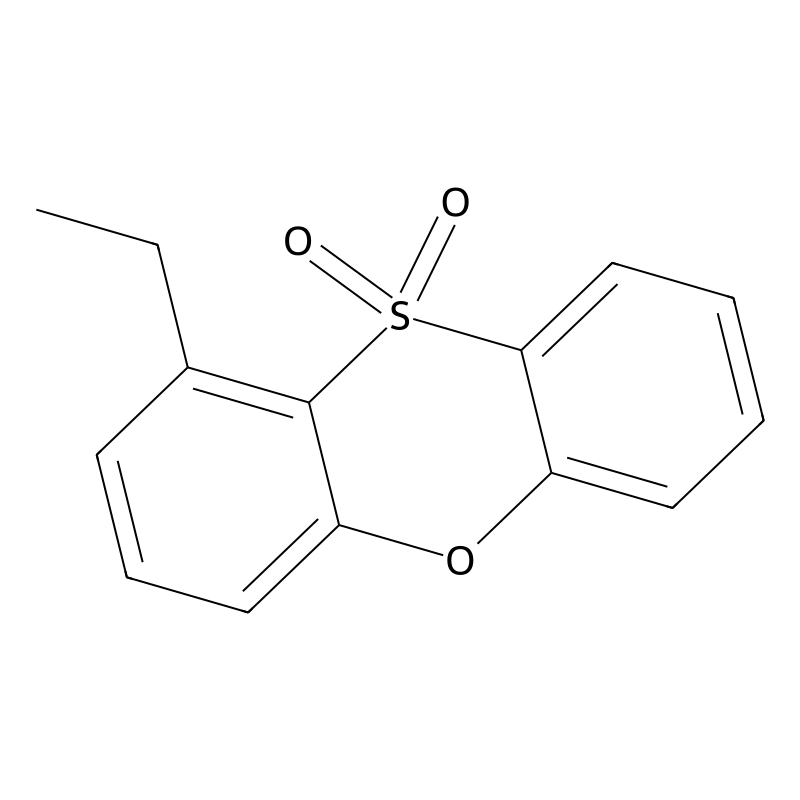1-Ethylphenoxathiin 10,10-dioxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
1-Ethylphenoxathiin 10,10-dioxide is a heterocyclic compound characterized by its unique structure, which includes a phenoxathiin core with an ethyl group attached at the 1-position and two oxide groups at the 10-position. Its chemical formula is , and it is classified as a sulfoxide derivative due to the presence of sulfur in its structure. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science.
The chemical reactivity of 1-Ethylphenoxathiin 10,10-dioxide can be attributed to its functional groups. The sulfoxide moiety can undergo oxidation to form sulfone derivatives, while the phenolic part may participate in electrophilic aromatic substitution reactions. Additionally, the compound can act as a nucleophile due to the presence of the oxygen atoms, allowing it to engage in various nucleophilic substitution reactions.
Research indicates that 1-Ethylphenoxathiin 10,10-dioxide exhibits biological activity that may include antimicrobial and anticancer properties. Its ability to inhibit certain enzymes involved in metabolic pathways suggests potential therapeutic applications. For instance, compounds similar to this one have been explored for their efficacy against various types of cancer by inducing apoptosis in malignant cells.
Several synthesis methods have been reported for 1-Ethylphenoxathiin 10,10-dioxide:
- Oxidation of Phenoxathiin: The synthesis can begin with phenoxathiin, which is oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxide functionality.
- Alkylation: The introduction of the ethyl group can be achieved through alkylation reactions involving alkyl halides and phenoxathiin derivatives.
- Cyclization Reactions: Alternative synthetic routes may involve cyclization reactions that construct the phenoxathiin framework from simpler precursors.
These methods provide a foundation for producing this compound in both laboratory and industrial settings.
1-Ethylphenoxathiin 10,10-dioxide has potential applications in:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
- Materials Science: Its unique chemical properties could be harnessed in developing new materials with specific electronic or optical characteristics.
- Agriculture: Potential use as a pesticide or fungicide has been suggested due to its antimicrobial properties.
Interaction studies involving 1-Ethylphenoxathiin 10,10-dioxide have focused on its effects on various biological targets. These studies often assess:
- Enzyme Inhibition: Evaluating how this compound affects enzyme activity related to metabolic pathways.
- Cellular Interactions: Investigating how it interacts with cellular membranes and influences cell viability.
- Synergistic Effects: Exploring potential synergistic effects when combined with other therapeutic agents.
Such studies are crucial for understanding its mechanism of action and potential therapeutic applications.
1-Ethylphenoxathiin 10,10-dioxide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phenoxathiin | Basic phenoxathiin structure | Known for its broad-spectrum antimicrobial activity |
| 2-Ethylphenol | Ethyl group at the ortho position | Commonly used as an industrial solvent |
| Benzothiazole | Contains a thiazole ring | Exhibits significant antifungal properties |
| Sulfide Derivatives | Contains sulfur but lacks oxide groups | Often used in organic synthesis |
Uniqueness of 1-Ethylphenoxathiin 10,10-dioxide
The uniqueness of 1-Ethylphenoxathiin 10,10-dioxide lies in its combination of a phenoxathiin core with specific oxidation states that may enhance its biological activity compared to related compounds. Its dual functionality as both a sulfoxide and an aromatic compound positions it as a versatile candidate for further research and application development.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Shockcor JP, Silver IS, Wurm RM, Sanderson PN, Farrant RD, Sweatman BC, Lindon JC. Characterization of in vitro metabolites from human liver microsomes using directly coupled hplc-nmr: application to a phenoxathiin monoamine oxidase-A inhibitor. Xenobiotica. 1996 Jan;26(1):41-8. PubMed PMID: 8851820.
3: Taylor LC, Johnson RL, St John-Williams L, Johnson T, Chang SY. The use of low-energy collisionally activated dissociation negative-ion tandem mass spectrometry for the characterization of dog and human urinary metabolites of the drug BW 1370U87. Rapid Commun Mass Spectrom. 1994 Mar;8(3):265-73. PubMed PMID: 8167371.
4: White HL, Ascher JA. Preclinical and early clinical studies with BW 1370U87, a reversible competitive monoamine oxidase-A inhibitor. Clin Neuropharmacol. 1993;16 Suppl 2:S25-33. Review. PubMed PMID: 8313394.
5: White HL, Ascher JA. Preclinical and early clinical studies with BW 1370U87, a reversible competitive MAO-A inhibitor. Clin Neuropharmacol. 1992;15 Suppl 1 Pt A:343A-344A. PubMed PMID: 1354041.







